Cas no 2227893-83-4 (rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine)

Technical Introduction: rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a halogenated pyridine moiety. Its stereospecific structure, with defined (1R,3R) configuration, makes it valuable for applications in asymmetric synthesis and pharmaceutical intermediates. The presence of bromo and chloro substituents enhances its reactivity in cross-coupling reactions, while the rigid cyclopropane ring contributes to conformational stability. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its ability to modulate steric and electronic properties. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine structure
2227893-83-4 structure
Product Name:rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine
CAS No:2227893-83-4
MF:C10H12BrClN2
MW:275.572680473328
CID:6378887
PubChem ID:165694780
Update Time:2025-08-04

rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1936996
    • 2227893-83-4
    • Inchi: 1S/C10H12BrClN2/c1-10(2)7(8(10)13)6-3-5(11)4-14-9(6)12/h3-4,7-8H,13H2,1-2H3/t7-,8-/m0/s1
    • InChI Key: UPFVMZAZMRPAIE-YUMQZZPRSA-N
    • SMILES: BrC1=CN=C(C(=C1)[C@H]1[C@@H](C1(C)C)N)Cl

Computed Properties

  • Exact Mass: 273.98724g/mol
  • Monoisotopic Mass: 273.98724g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.9Ų

rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine

Racemic (1R,3R)-3-(5-Bromo-2-Chloropyridin-3-Yl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amine, identified by the CAS registry number 2227893-83-4, is a highly specialized organic molecule with significant potential in various fields of chemistry. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted pyridine moiety. The presence of bromine and chlorine atoms at specific positions on the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable substrate for further chemical modifications and applications.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and materials science. The 5-bromo-2-chloropyridin group within the molecule has been shown to exhibit remarkable electronic properties, which can be exploited in the development of new pharmaceutical agents or advanced materials. Additionally, the cyclopropane ring contributes to the molecule's stability and reactivity, making it a versatile building block for synthetic chemists.

The synthesis of rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-2,2-dimethylcyclopropan-1-amino has been optimized through various methodologies. Researchers have employed both traditional and modern synthetic techniques to achieve high yields and enantiomeric purity. The use of asymmetric catalysis and stereoselective reactions has been particularly effective in constructing the chiral centers present in this compound. These advancements underscore the importance of stereochemistry in determining the biological activity and pharmacokinetic properties of such molecules.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a ligand in metal-catalyzed reactions has been explored in recent studies, where it demonstrated enhanced catalytic efficiency compared to traditional ligands. Furthermore, its potential as a precursor for bioactive molecules has been investigated, with findings suggesting that it could serve as a lead compound for anti-inflammatory or anticancer drug development.

The structural features of rac-(1R,3R)-3-(5-bromo-2-chloropyridin-3-yl)-dimethylcyclopropan-1-amino also make it an attractive candidate for use in polymer chemistry. The combination of electron-withdrawing groups on the pyridine ring and the strained cyclopropane ring could lead to novel materials with unique mechanical or electronic properties.

Looking ahead, ongoing research is focused on further elucidating the biological activity and mechanism of action of this compound. Collaborative efforts between chemists and biologists are expected to uncover new therapeutic applications and improve our understanding of its molecular interactions. As such, rac-(1R,3R)-dimethylcyclopropan-1-amino remains at the forefront of chemical innovation.

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